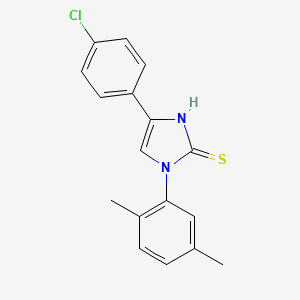

![molecular formula C19H16N4O4S2 B2928874 N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide CAS No. 692746-91-1](/img/structure/B2928874.png)

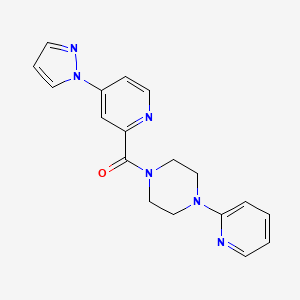

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

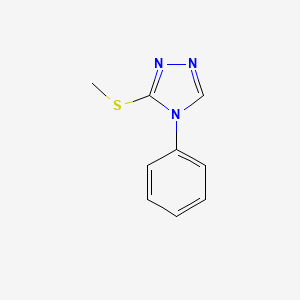

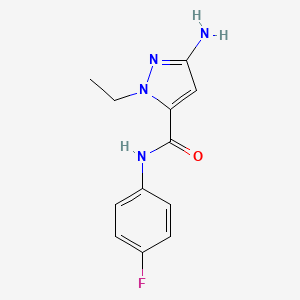

1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered ring . These compounds are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

1,2,4-Triazole compounds can be synthesized from various starting materials. For example, one method involves the modification of the cyano group of a nitro-triazole starting material .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be established by NMR and MS analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation has indicated that some 1,2,4-triazole hybrids exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis

1,2,4-Triazole compounds are known to be thermally stable . They also exhibit acceptable densities and optimal oxygen balance .Applications De Recherche Scientifique

Anticancer Activity

1,2,4-triazole derivatives have shown promising anticancer activity. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity against three human cancer cell lines including MCF-7, Hela and A549 .

Antimicrobial Activity

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .

Antifungal Activity

The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .

Antiviral Activity

Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant and antiviral potential .

Anti-inflammatory and Analgesic Activity

Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory .

Anticonvulsant Activity

Triazole compounds have been incorporated into drug candidates as anticonvulsant agents .

Antidepressant Activity

Triazole nucleus is present in a number of drug classes such as antidepressants .

Antihypertensive Activity

Triazole-containing drugs have been used as antihypertensives .

Mécanisme D'action

Orientations Futures

1,2,4-Triazole compounds have been the focus of many research studies due to their wide range of potential pharmaceutical activities . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-27-12-6-8-13(9-7-12)29(25,26)23-16-10-17(28-19-20-11-21-22-19)18(24)15-5-3-2-4-14(15)16/h2-11,23-24H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLKNRLBWWDPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)

![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)